molecular formula C₄₇H₆₁NO₄ B1145038 (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet CAS No. 186826-68-6

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet

Cat. No.: B1145038
CAS No.: 186826-68-6
M. Wt: 703.99
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acetate is a complex, bifunctional steroidal compound of significant interest in biochemical and oncology research. Its primary research value lies in its potential to modulate steroid hormone biosynthesis, specifically as an inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the generation of androgens and estrogens. This mechanism is a validated therapeutic target in the treatment of castration-resistant prostate cancer and other hormone-sensitive conditions. The compound's structure, featuring dual androstadiene systems and a 3-pyridinyl moiety, is designed for high-affinity binding and potent enzymatic inhibition. Consequently, it serves as a critical pharmacological tool for investigating the intricacies of the steroidogenic pathway, understanding resistance mechanisms to existing hormone therapies, and exploring novel treatment strategies for endocrine-dependent cancers. Researchers utilize this compound in in vitro enzyme assays and cell-based studies to delineate its precise mechanism of action and to evaluate its efficacy and selectivity profile against related CYP450 enzymes.

Properties

CAS No.

186826-68-6

Molecular Formula

C₄₇H₆₁NO₄

Molecular Weight

703.99

Synonyms

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester)

Origin of Product

United States

Preparation Methods

Hydrazone Synthesis

DHEA reacts with hydrazine hydrate in methanol under catalytic hydrazine sulfate (0.1–0.5 mol%) to form DHEA hydrazone. Early methods reported 70–75% yields, but residual hydrazine posed safety risks during scale-up. The 2024 QbD approach identified reaction time and hydrazine equivalents as critical factors, reducing deacylated impurity 4 from 8% to <1% via a 3-hour reflux at 65°C.

Iodination to Vinyl Iodide Intermediate

Hydrazone treatment with iodine (2.0–3.0 equiv) and TMG (5.0–10.0 equiv) in dichloromethane (DCM) at 0–30°C yields (3β)-17-iodo-androsta-5,16-dien-3-ol (2 ). DoE studies revealed that excess iodine (3.0 equiv) at 30°C increased 17-methyl impurity 6 to 13.75%, while lower iodine (2.0 equiv) and higher TMG (10.0 equiv) at 0°C suppressed it to 7.29% (Table 1).

Table 1: Iodination Process Parameters and Impurity Profile

Iodine (equiv)TMG (equiv)Temp (°C)Vinyl Iodide Yield (%)Impurity 6 (%)
3.05.0081.4512.79
2.010.0086.357.29
2.010.03085.277.47

Optimal conditions (2.0 equiv iodine, 10.0 equiv TMG, 0°C) achieved 86.35% yield with 7.29% impurity 6 , enabling direct crystallization from methanol/water (16:0.4 v/v) to 99% purity.

Suzuki-Miyaura Cross-Coupling

The vinyl iodide intermediate undergoes palladium-catalyzed coupling with BET in isopropyl alcohol (IPA)/water (4:1) at 80°C using Pd(PPh₃)₂Cl₂ (0.5 mol%) and Na₂CO₃ (3.0 equiv). Early methods reported 5% hydroxy impurity 8 due to acetyl group hydrolysis, but reducing IPA volume from 10 to 6 vols and maintaining BET stoichiometry at 1.2 equiv lowered 8 to <0.5%.

Critical Parameters:

  • Catalyst loading : 0.5–1.0 mol% Pd(PPh₃)₂Cl₂ minimizes diene impurity 9 (<0.2%).

  • Temperature : 80°C ensures complete conversion within 4 hours.

  • Solvent ratio : IPA/water (4:1) suppresses elimination pathways.

Post-coupling, the crude product is acetylated with acetic anhydride (1.5 equiv) in pyridine to afford abiraterone acetate. Crystallization from n-heptane/ethyl acetate (5:1) isolates Form-M, which exhibits <0.1% water uptake at 80% RH, confirming non-hygroscopicity.

Polymorph Characterization and Stability

Form-M, the preferred crystalline form, displays a distinctive XRPD pattern with peaks at 2θ = 7.8°, 12.3°, and 15.6°. Stability studies under accelerated conditions (40°C/75% RH) showed no form conversion or degradation over 6 months.

Table 2: Hygroscopicity Assessment of Form-M

ConditionWater Content Change (%)
Initial0.05
24h at 80% RH, 25°C0.15

Process Optimization via QbD and DoE

The 2024 QbD framework applied a three-level factorial design to identify CPPs across all stages:

  • Hydrazone formation : Hydrazine equivalents and reaction time.

  • Iodination : Iodine/TMG ratio and temperature.

  • Suzuki coupling : BET equivalents and solvent volume.

Key Outcomes:

  • Overall throughput increased from 25% to 57%.

  • Final API purity improved from 95% to 99.9%.

Critical Impurities and Control Strategies

ImpuritySourceMitigation Strategy
4 Deacylation during hydrazonationReduce reaction time to 3 hours
6 Over-iodinationLimit iodine to 2.0 equiv
8 Acetyl hydrolysisLower IPA volume to 6 vols
9 Diene eliminationOptimize Pd catalyst loading to 0.5%

Chemical Reactions Analysis

Types of Reactions

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the steroidal backbone or the pyridinyl ring, leading to the formation of ketones or N-oxides.

    Reduction: Reduction reactions can target the double bonds in the steroidal structure, resulting in saturated derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Ketones, N-oxides.

    Reduction Products: Saturated steroids.

    Substitution Products: Derivatives with various functional groups replacing the acetyl group.

Scientific Research Applications

(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to steroid receptors or enzymes involved in steroid metabolism.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 17-Position

Compound Name (CAS) 17-Substituent Molecular Formula Synthesis Yield Melting Point Key Applications Reference
Target Compound (154229-18-2) 3-Pyridinyl C₂₆H₃₃NO₃* 51.9% 143–145°C Pharmaceutical intermediate
17-Cyanoandrosta-5,16-dien-3-yl acetate (19590-22-8) Cyano (CN) C₂₂H₂₉NO₂ Not reported Not reported Research chemical
17-Iodoandrosta-5,16-dien-3β-ol (32138-69-5) Iodo (I) C₁₉H₂₅IO Not reported Not reported Precursor for radiopharmaceuticals
3β-Acetoxy-17-chloro-16-formyl-5α-androstan-16-ene Chloro (Cl), Formyl (CHO) C₂₂H₃₀ClO₄ 77% 155–157°C Synthetic intermediate

*Note: Molecular formula of the target compound is inferred from structural analysis; exact data requires further validation.

Key Observations:
  • Electron-Withdrawing vs.
  • Synthetic Efficiency : The target compound’s yield (51.9%) is moderate compared to the 77% yield of the chloro-formyl derivative .

Modifications at the 3β-Position

Abiraterone (17-(3-Pyridinyl)androsta-5,16-dien-3β-ol)
  • Structure : Lacks the 3β-acetoxy group and 16-side chain of the target compound.
  • Applications : FDA-approved for prostate cancer due to CYP17A1 inhibition .
  • Comparison : The target compound’s 3β-acetoxy group may improve metabolic stability compared to Abiraterone’s free hydroxyl group.

Backbone and Functional Group Variations

3β-Acetoxy-16β-triazolyl Derivatives (Molecules, 2011)
  • Structure : Feature 16β-triazole moieties (e.g., 4-phenyltriazole) instead of the pyridinyl or androsta-dienyl side chains.
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves yields >90% for some analogs .
  • Relevance : Highlights the versatility of steroid functionalization but diverges pharmacologically from the target compound’s design.

Biological Activity

The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet , commonly referred to as a derivative of abiraterone, is notable for its biological activity, particularly in the context of prostate cancer treatment. This article reviews the compound's mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of cytochrome P450 17α (CYP17A1), an enzyme crucial for androgen biosynthesis. By inhibiting CYP17A1, the compound reduces the production of androgens, which are pivotal in the progression of prostate cancer. The irreversible binding to CYP17A1 is facilitated by the presence of a 16,17-double bond , which enhances its effectiveness compared to other compounds lacking this structural feature .

Pharmacological Properties

The biological activity can be summarized through various pharmacological assessments:

Property Value
Molecular Weight 391.54 g/mol
Melting Point 127 - 130 °C
Solubility Soluble in dichloromethane; practically insoluble in water
IC50 for CYP17A1 inhibition 4 nM (high potency)

In Vitro Studies

In studies involving LNCaP prostate cancer cells, the compound demonstrated significant inhibition of prostate-specific antigen (PSA) expression and cell growth stimulated by androgens. The results indicated that it could effectively interrupt androgen receptor (AR) binding and suppress androgen-induced transactivation. Comparatively, it exhibited lower agonistic effects than traditional antiandrogens like hydroxyflutamide and bicalutamide, which is advantageous in minimizing withdrawal syndrome risks associated with antiandrogen therapies .

In Vivo Studies

In vivo evaluations using LAPC-4 xenograft models have shown that compounds similar to abiraterone exhibit superior anti-tumor efficacy compared to other treatments. Specifically, the compound's ability to inhibit tumor growth was significantly pronounced when administered in conjunction with methylprednisolone, further enhancing its therapeutic potential against metastatic castration-resistant prostate cancer (CRPC) .

Case Studies

Several clinical trials have investigated the efficacy of abiraterone acetate derivatives in treating prostate cancer:

  • Study on Abiraterone Acetate :
    • Objective : To evaluate the efficacy of abiraterone acetate in patients with CRPC.
    • Results : Patients exhibited improved survival rates and decreased PSA levels after treatment.
    • : The study confirmed the role of CYP17A1 inhibitors in managing advanced prostate cancer effectively .
  • Comparative Study with Galeterone :
    • Objective : To compare the biological activity of galeterone and abiraterone.
    • Results : Both compounds inhibited CYP17A1; however, abiraterone showed a more potent effect on AR down-regulation.
    • : This study highlighted the potential for structural modifications to enhance therapeutic outcomes in prostate cancer treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.